3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Overview
Description
3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is 303.08954328 g/mol and the complexity rating of the compound is 453. The solubility of this chemical has been described as < [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precursor for Alkaloids
This compound, due to its C(1)-functionalization, can act as a precursor for various alkaloids displaying multifarious biological activities . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.
Medicinal Chemistry
The compound is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in organic and medicinal chemistry . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .
Anti-Inflammatory Agents
N-benzyl THIQs, which this compound could potentially be converted into, are known to function as antineuroinflammatory agents . This suggests potential applications in the treatment of neuroinflammatory diseases.
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound such that the different enantiomers are formed in unequal amounts.
Synthetic Organic Chemistry
Quinolines, which this compound is a part of, have become important compounds because of their variety of applications in synthetic organic chemistry . They are used as building blocks in the synthesis of other complex organic compounds.
Industrial Chemistry
Quinolines also have applications in the field of industrial chemistry . They are used in the production of dyes, pharmaceuticals, and synthetic resins.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with thehuman dopamine receptor D2 .
Mode of Action
It’s known that isoquinoline-1,3-dione (iqd) derivatives can act aselectron-acceptors . This suggests that the compound might interact with its targets by accepting electrons, which could lead to changes in the target’s function.
Biochemical Pathways
Isoindolines and isoindoline-1,3-dione, which are structurally related to this compound, have been found to modulate thedopamine receptor D3 . This suggests that the compound might affect pathways related to dopamine signaling.
Pharmacokinetics
Similar compounds were tested in silico to predict their affinities and some pharmacokinetic parameters . The results suggested that these compounds have good properties as ligands of the dopamine receptor D2 .
Result of Action
One of the isoindoline-1,3-dione compounds was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound might have neuroprotective effects.
properties
IUPAC Name |
2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-23-14-10-8-13(9-11-14)20-18(21)15-6-2-4-12-5-3-7-16(17(12)15)19(20)22/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPKYQZKBBXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198719 | |
Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202532 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
CAS RN |
42340-32-9 | |
Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42340-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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